molecular formula C8H14O B009835 Oct-7-enal CAS No. 21573-31-9

Oct-7-enal

Cat. No.: B009835
CAS No.: 21573-31-9
M. Wt: 126.2 g/mol
InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N
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Description

Oct-7-enal, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Brain Imaging and Developmental Biology : OCT is a promising tool for brain imaging and studying developmental biology, particularly in heart development, circadian genes, and obesity research (Jing Men et al., 2016).

  • Biomedical Research : It's increasingly used for structural and functional investigations in biomedical research, aiding in understanding physiological and pathological processes (J. Walther et al., 2011).

  • Dermatology and Skin Research : OCT is valuable in dermatology for studying epidermal thickness, skin appendages, wound healing, extracellular matrix, skin fibrosis, vascular malformations, and skin tumors (T. Gambichler et al., 2015).

  • Diagnosis of Retinal Diseases and Cardiology : OCT is used in diagnosing retinal diseases, clinical cardiology, early-stage cancer detection, surgical guidance, and developmental biology (S. Marschall et al., 2011).

  • 3D Imaging of Retina and Skin : En-face OCT systems can reconstruct 3D volumes of tissue, making them valuable diagnostic tools for exploring internal features of the retina and skin (A. Podoleanu et al., 2000).

  • Noninvasive Skin Diagnostics : It's an excellent method in dermatological research for studying skin properties, elasticity, and stages of skin aging, as well as evaluating tattoo-application systems (J. Lademann et al., 2005).

  • Materials Investigation : En-face scanning with ultra-high resolution OCT benefits various applications in materials investigation, scanning large areas with high sensitivity (K. Wiesauer et al., 2005).

  • Characterization of Skin Lesions : The 1.7-micron OCTA system is significant for dermatological clinical and research settings, especially in characterizing benign and cancerous skin lesions (Yan Li et al., 2021).

  • In Vivo Imaging : OCT enables high-resolution, cross-sectional imaging of microstructure in biological systems, crucial for in vivo imaging (J. Fujimoto, 2003).

  • Probing Motion of Intracellular Structures : Dynamic light scattering OCT characterizes the motion of intracellular structures, such as subcellular structures and organelles (N. Arezza et al., 2019).

  • Tissue Biomechanics : OCT has been a cornerstone in the acceleration of tissue biomechanics research, particularly since the early 2000s (K. Larin & D. Sampson, 2017).

  • Diagnostics in Art Conservation : OCT is used for non-invasive examination of museum paintings, revealing details about varnish, paint layers, and underdrawings (Haida Liang et al., 2005).

Properties

IUPAC Name

oct-7-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIINGNMKNRSOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175923
Record name Oct-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-31-9
Record name 7-Octenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21573-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Octenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-7-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-7-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-OCTENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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O=S(=O)([O-])c1ccccc1I
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Synthesis routes and methods II

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.37 g (0.6 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 156 mg (1 mmol) of octa-7-en-1-ol were added to 5 ml of nitromethane, and the mixture was heated at 70° C. while being stirred under a nitrogen for two hours. The later treatment was carried out in the same way as in Example 1, and then octa-7-enal was obtained. The yield of the obtained octa-7-enal was determined and the result is shown in Table 2. (Yield 92%)
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6.1 mg
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reactant
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0.37 g
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0.5 g
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156 mg
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5 mL
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Yield
92%

Synthesis routes and methods III

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
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4 g
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12 g
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0.5 g
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4 g
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 7-Octenal, and how is it synthesized?

A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].

Q2: Can 7-Octenal be used to synthesize other valuable compounds?

A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].

Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?

A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.

Q4: How does the structure of 7-Octenal relate to its reactivity?

A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].

Q5: Are there any known applications of 7-Octenal in material science?

A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].

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